molecular formula C11H13N5 B2654666 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine CAS No. 1250571-57-3

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine

Cat. No.: B2654666
CAS No.: 1250571-57-3
M. Wt: 215.26
InChI Key: RPTLMRBCRJEOOD-UHFFFAOYSA-N
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Description

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring

Scientific Research Applications

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential as an anticancer or antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyridine and pyrimidine precursors. One common method involves the reaction of 3-acetylpyridine with hydrazine hydrate under reflux conditions to form the hydrazone intermediate. This intermediate is then cyclized with a suitable diketone, such as acetylacetone, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyridine and pyrimidine rings can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine
  • 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine
  • 4-Hydrazinylidene-5,6-dimethyl-2-(quinolin-3-yl)-1,4-dihydropyrimidine

Uniqueness

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine is unique due to the specific positioning of the pyridine ring, which can influence its binding interactions and reactivity. The presence of both hydrazine and pyridine moieties allows for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-4-3-5-13-6-9/h3-6H,12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLMRBCRJEOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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